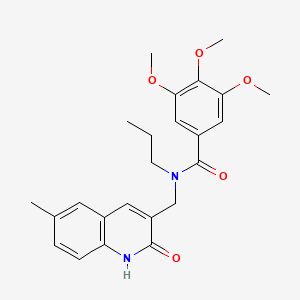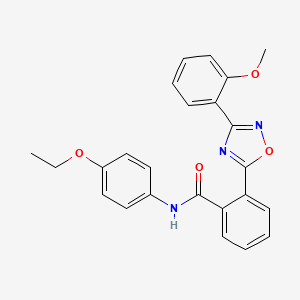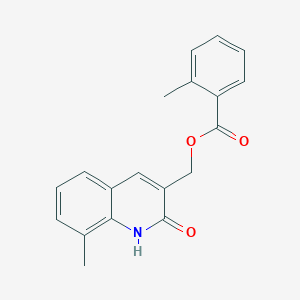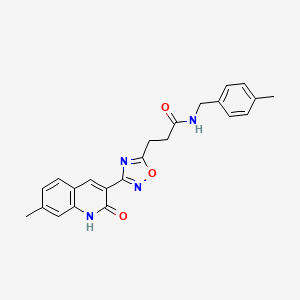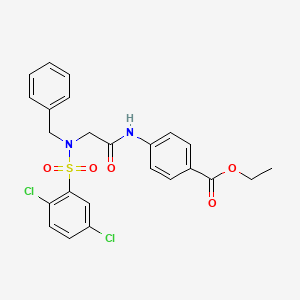
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-(2-ethylphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BDBS and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
BDBS has been extensively studied for its potential applications in scientific research. One of the major applications of BDBS is in the field of cancer research. BDBS has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
BDBS has also been studied for its potential use as an anti-inflammatory agent. Inflammation is a key component of many diseases, including arthritis, asthma, and inflammatory bowel disease. BDBS has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Mecanismo De Acción
The mechanism of action of BDBS is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases. These enzymes play important roles in various cellular processes, including gene expression and metabolism.
Biochemical and Physiological Effects:
BDBS has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDBS has been found to inhibit the activity of carbonic anhydrases, which are involved in the regulation of acid-base balance in the body. BDBS has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BDBS is its ability to inhibit the growth of cancer cells. This makes it a potentially valuable tool for cancer research. However, one of the limitations of BDBS is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on BDBS. One area of interest is the development of more effective synthesis methods for the compound. Another area of interest is the investigation of the compound's effects on other cellular processes, such as angiogenesis and autophagy. Additionally, there is potential for the development of BDBS-based therapies for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of BDBS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-2-ethylphenylamine followed by the addition of acetic anhydride. This reaction yields BDBS as a white crystalline solid with a melting point of 187-189°C.
Propiedades
IUPAC Name |
ethyl 4-[[2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O5S/c1-2-33-24(30)18-8-11-20(12-9-18)27-23(29)16-28(15-17-6-4-3-5-7-17)34(31,32)22-14-19(25)10-13-21(22)26/h3-14H,2,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZACBVISHHKEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({N-benzyl-N-[(2,5-dichlorophenyl)sulfonyl]glycyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

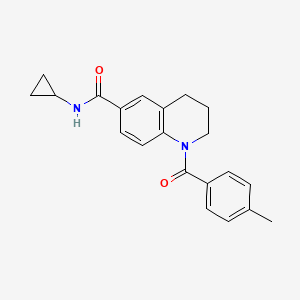


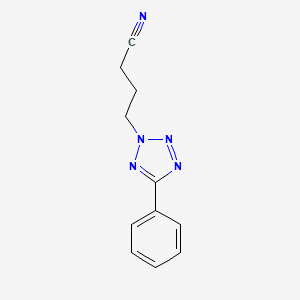
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
